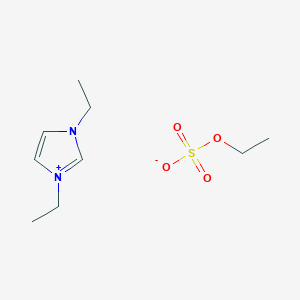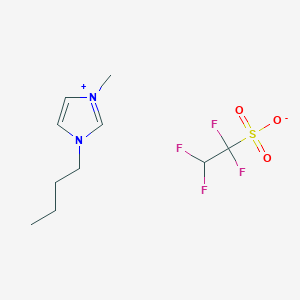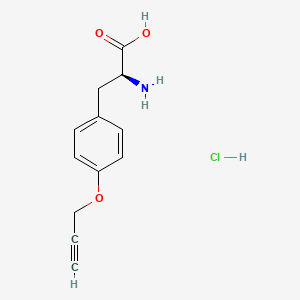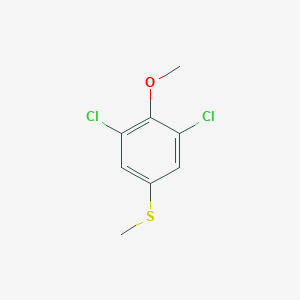
1,2-Dimethylcyclopentadienyllithium
Übersicht
Beschreibung
1,2-Dimethylcyclopentadienyllithium is an organolithium compound that belongs to the class of cyclopentadienyl derivatives. These compounds are known for their significant role in organometallic chemistry, particularly as ligands in transition metal complexes. The presence of lithium in the compound enhances its reactivity, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopentadienyllithium can be synthesized through the lithiation of 1,2-dimethylcyclopentadiene. This process typically involves the reaction of 1,2-dimethylcyclopentadiene with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds via deprotonation of the cyclopentadiene to form the lithium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature control and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethylcyclopentadienyllithium undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Complexation Reactions: It forms complexes with transition metals, which are valuable in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include halides and carbonyl compounds.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Temperature: Reactions are typically carried out at low temperatures to prevent decomposition.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in complexation reactions with transition metals, metallocene complexes are often formed.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylcyclopentadienyllithium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organometallic compounds and as a ligand in transition metal complexes.
Catalysis: The metallocene complexes formed from this compound are used as catalysts in polymerization reactions and other organic transformations.
Material Science: It is used in the preparation of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of 1,2-dimethylcyclopentadienyllithium involves the formation of a reactive lithium-carbon bond. This bond can participate in various chemical reactions, such as nucleophilic substitution and complexation with transition metals. The lithium atom acts as a strong base, facilitating deprotonation and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyllithium: Similar in structure but lacks the methyl groups, leading to different reactivity and stability.
Pentamethylcyclopentadienyllithium: Contains five methyl groups, resulting in increased steric hindrance and different chemical properties.
Uniqueness
1,2-Dimethylcyclopentadienyllithium is unique due to the presence of two methyl groups at the 1 and 2 positions of the cyclopentadienyl ring. This substitution pattern influences its reactivity and the types of complexes it can form with transition metals, making it a valuable compound in organometallic chemistry.
Eigenschaften
IUPAC Name |
lithium;1,5-dimethylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9.Li/c1-6-4-3-5-7(6)2;/h3-5H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMIDFKQFVWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)



![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)

